molecular formula C11H11N3O3S B2406399 5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide CAS No. 941903-28-2

5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2406399
CAS No.: 941903-28-2
M. Wt: 265.29
InChI Key: UPXGNEHQHBSDCD-UHFFFAOYSA-N
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Description

5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide is a synthetic small molecule designed for advanced chemical biology and drug discovery research. This compound features a hybrid architecture combining isoxazole and thiophene pharmacophores, a structural motif recognized in the development of bioactive agents . Isoxazole derivatives are a prominent class of heterocyclic compounds demonstrating a broad and tunable spectrum of biological activities, making them valuable scaffolds in medicinal chemistry . The core isoxazole ring is a key structural component in several therapeutic agents and is known for its versatility in interacting with various biological targets . Preliminary investigations into analogous isoxazole-carboxamide compounds have revealed significant potential in two primary research areas: immunology and oncology. In immunological models, certain isoxazole derivatives have been shown to exhibit potent immunosuppressive properties by inhibiting phytohemagglutinin A-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppressing lipopolysaccharide-induced production of the pro-inflammatory cytokine TNF-α . The mechanism of action for immunosuppressive isoxazoles can involve the induction of apoptosis in immune cells, characterized by the upregulation of key pro-apoptotic proteins such as caspases and Fas . In cancer research, structurally similar phenyl-isoxazole-carboxamide derivatives have demonstrated potent antiproliferative effects against a diverse panel of human cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Caco-2), and hepatocellular carcinoma (HepG2) . Some closely related compounds have shown enhanced efficacy when formulated using advanced drug delivery systems, such as nanoemulgels, indicating the potential of this chemical class for development in oncology therapeutics . Researchers can utilize this compound as a key chemical tool to explore these biological pathways further and validate new therapeutic targets. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-6-5-8(14-17-6)10(16)13-11-7(3-4-18-11)9(15)12-2/h3-5H,1-2H3,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXGNEHQHBSDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiophene ring followed by the introduction of the isoxazole ring and the carboxamide group. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and reduce costs. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide involves several key steps that optimize yield and selectivity. The molecular structure can be analyzed using computational chemistry methods, such as molecular modeling and X-ray crystallography, to understand its three-dimensional conformation and interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, quantitative structure–activity relationship (QSAR) studies indicate that specific structural features correlate with enhanced biological activity against tumor cells.

Table 1 summarizes the anticancer efficacy of this compound across different cell lines:

Cell Line GI50 (μM) TGI (μM)
HCT-11615.7250.68
HeLaNot specifiedNot specified
MCF-7Not specifiedNot specified

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Immunomodulatory Effects

In addition to its anticancer properties, this compound has been studied for its immunomodulatory effects. Isoxazole derivatives have been reported to regulate immune functions, influencing both humoral and cellular immune responses. For example, certain derivatives have inhibited TNF-alpha production and modulated the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro . This suggests a potential application in treating autoimmune diseases or conditions requiring immune modulation.

Future Directions and Case Studies

The promising biological activities of this compound warrant further investigation through clinical trials and detailed case studies. Future research should focus on:

  • In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
  • Combination Therapies : Exploring synergistic effects when combined with other chemotherapeutic agents.
  • Modification for Enhanced Activity : Investigating structural modifications to improve potency and selectivity against cancer cells.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

    Isoxazole Derivatives: Compounds with the isoxazole ring, like isoxazole-3-carboxamide.

Uniqueness

5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, a thiophene moiety, and a carboxamide group. Its molecular formula is C12H14N2O2SC_{12}H_{14}N_2O_2S with a molecular weight of approximately 250.32 g/mol. The presence of the methylcarbamoyl and thiophene groups enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with isoxazole structures often exhibit various biological activities, including:

  • Anticancer Properties : Potential as an anticancer agent has been highlighted in several studies.
  • Antimicrobial Effects : Exhibits activity against various microbial strains.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

Anticancer Activity

A significant focus of research on this compound is its anticancer properties. A study evaluated its cytotoxic effects across different cancer cell lines, revealing promising results:

Cell LineLC50 (nM)Sensitivity
U87200 ± 60High
BE18.9Very High
SK>3000Low

The compound demonstrated particularly strong activity against glioblastoma cell lines, significantly inhibiting cell proliferation at low concentrations. In contrast, other tested compounds showed higher LC50 values, indicating reduced efficacy against these cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell signaling and inflammation pathways. Molecular docking studies have indicated potential binding affinities to targets such as protein kinases and transcription factors associated with tumor growth and inflammation .

Case Studies

  • In Vitro Studies : Various in vitro assays have been conducted to assess the compound's cytotoxicity against cancer cell lines. These studies often employ methodologies such as the MTT assay to determine cell viability post-treatment.
  • In Vivo Studies : Early-stage animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of the compound in live models, focusing on tumor growth inhibition and overall survival rates.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoxazole derivatives:

Compound NameStructure FeaturesUnique Aspects
Isoxazole AContains a trifluoromethyl groupEnhanced lipophilicity and metabolic stability
Isoxazole BFeatures an oxadiazole ringKnown for potent antimicrobial properties

These comparisons highlight how variations in substituents can significantly influence biological activity profiles, solubility, and pharmacokinetic properties .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMR (DMSO-d6) δ 2.24 ppm (s, 3H, CH3), 7.51 ppm (dd, J=7.0 Hz, thiophene-H)
13C NMR δ 169.9 ppm (C=O), 152.6 ppm (d, J=246.5 Hz, CF3)
HRMS [M+H]+ 347.0599 (Calcd. 347.0593)

Q. Table 2: Biological Assay Conditions

Assay TypeParametersReference
Mitochondrial OCR 1 mM ADP, 2.5 μM FCCP, 1 μM CsA
Zebrafish Toxicity 1–100 μM, 48 hpf exposure, DMSO ≤0.1%

Integration with Theoretical Frameworks

Link studies to conceptual frameworks such as:

  • Drug Design : Use Lipinski’s Rule of Five to assess oral bioavailability (MW <500, logP <5) .
  • Kinetic Theory : Apply Michaelis-Menten kinetics to enzyme inhibition assays .

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